2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide is an organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring substituted with dimethyl groups at positions 2 and 5, and a carboxamide group attached to a phenyl ring bearing a trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan derivative with an appropriate amine, such as 3-(trifluoromethyl)aniline, under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce amines.
Scientific Research Applications
2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-N-phenylfuran-3-carboxamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2,5-dimethyl-N-[4-(trifluoromethyl)phenyl]furan-3-carboxamide: Similar structure but with the trifluoromethyl group at a different position on the phenyl ring.
Uniqueness
The presence of the trifluoromethyl group at the 3-position of the phenyl ring in 2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-8-6-12(9(2)20-8)13(19)18-11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STANQHGHWXUQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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